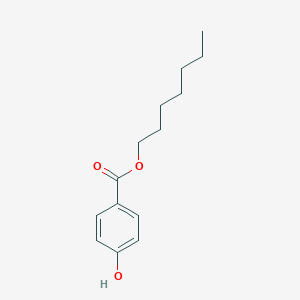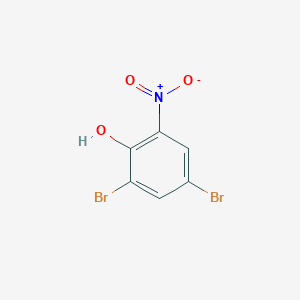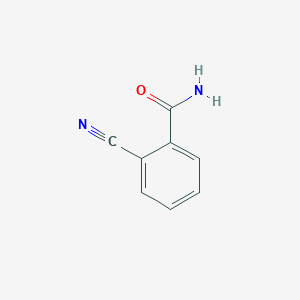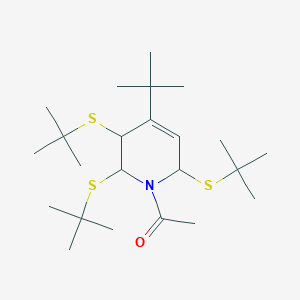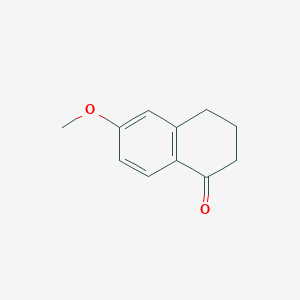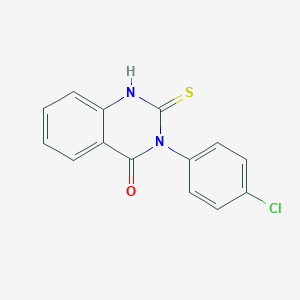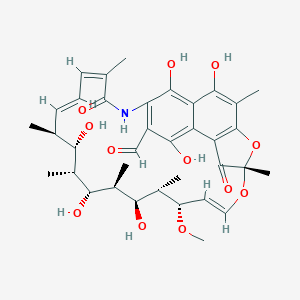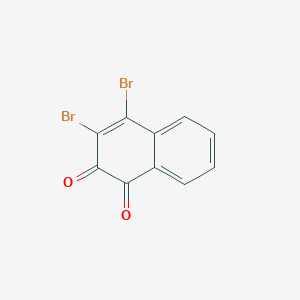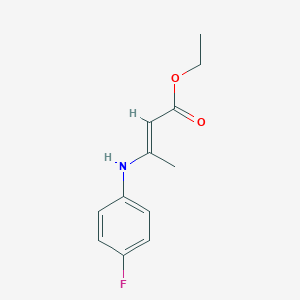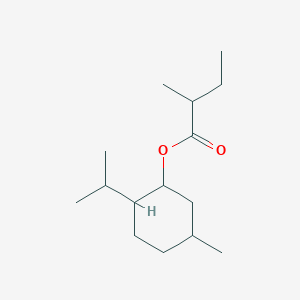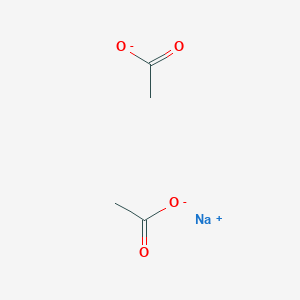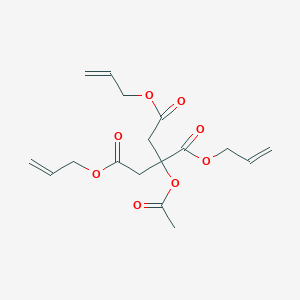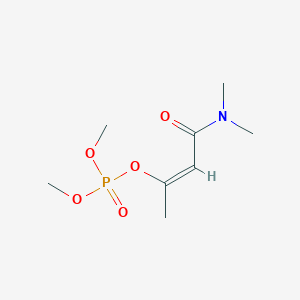
(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate, commonly known as DMMP, is a colorless liquid that is widely used in various fields, including chemical synthesis, as a flame retardant, and as a simulant for nerve agents. DMMP is a phosphonate ester and is structurally similar to nerve agents such as sarin and soman. Due to its structural similarity, DMMP has been extensively studied for its potential use in developing sensors and detectors for nerve agents.
Mecanismo De Acción
DMMP is structurally similar to nerve agents and can bind to the same acetylcholinesterase enzyme as nerve agents, leading to the inhibition of the enzyme and the accumulation of acetylcholine in the synaptic cleft. This can lead to overstimulation of the nervous system and ultimately result in paralysis and death. However, DMMP is not as potent as nerve agents and is not considered toxic at low concentrations.
Efectos Bioquímicos Y Fisiológicos
DMMP has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of oxidative stress, and the disruption of cellular signaling pathways. DMMP has also been shown to have neurotoxic effects, including the induction of neuroinflammation and the disruption of neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMMP in lab experiments is its structural similarity to nerve agents, which makes it a useful simulant for studying the effects of nerve agents on the nervous system. DMMP is also relatively stable and can be easily synthesized, making it a cost-effective alternative to nerve agents. However, DMMP is not as potent as nerve agents and may not accurately reflect the effects of nerve agents at high concentrations.
Direcciones Futuras
There are several future directions for research on DMMP, including the development of more sensitive and selective sensors and detectors for nerve agents, the synthesis of new phosphonate esters and flame retardants using DMMP as a starting material, and the investigation of the long-term effects of DMMP exposure on human health. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMMP and its potential as a therapeutic agent for neurological disorders.
Métodos De Síntesis
DMMP can be synthesized using various methods, including the reaction between dimethyl methylphosphonate and dimethylamine, the reaction between methyl vinyl ketone and dimethyl methylphosphonate, and the reaction between methyl vinyl ketone and dimethylamine followed by phosphorylation. The most commonly used method involves the reaction between dimethyl methylphosphonate and dimethylamine in the presence of a catalyst such as triethylamine.
Aplicaciones Científicas De Investigación
DMMP has a wide range of applications in scientific research, including its use as a simulant for nerve agents in the development of sensors and detectors. DMMP is also used in the synthesis of various chemicals, including phosphonate esters and flame retardants. In addition, DMMP is used as a reference standard in analytical chemistry for the detection and quantification of nerve agents.
Propiedades
Número CAS |
18250-63-0 |
|---|---|
Nombre del producto |
(Z)-3-(Dimethylamino)-1-methyl-3-oxoprop-1-enyl dimethyl phosphate |
Fórmula molecular |
C8H16NO5P |
Peso molecular |
237.19 g/mol |
Nombre IUPAC |
[(Z)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6- |
Clave InChI |
VEENJGZXVHKXNB-SREVYHEPSA-N |
SMILES isomérico |
C/C(=C/C(=O)N(C)C)/OP(=O)(OC)OC |
SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
SMILES canónico |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
Densidad |
Relative density (water = 1): 1.216 (15 °C) |
Punto de inflamación |
93 °C c.c. |
Otros números CAS |
18250-63-0 141-66-2 |
Descripción física |
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |
Solubilidad |
Solubility in water: miscible |
Presión de vapor |
Vapor pressure, Pa at 20 °C: 0.013 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



